4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
Description
Chemical Structure and Nomenclature
4-Chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine is characterized by its distinctive molecular architecture that combines multiple aromatic heterocyclic systems. The compound possesses the molecular formula C₁₄H₁₂ClN₃O and a molecular weight of 273.72 daltons. The Chemical Abstracts Service has assigned this compound the registry number 881844-11-7, which serves as its unique chemical identifier in scientific databases worldwide.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural features. The base structure consists of an imidazo[4,5-c]pyridine core, where the imidazole ring is fused to the pyridine ring at positions 4 and 5 of the pyridine moiety. The systematic name incorporates the chlorine substituent at position 4 of the pyridine ring and the 4-methoxybenzyl group attached to position 1 of the imidazole ring.
The compound's three-dimensional structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System code for this molecule is COC1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl, which provides a linear representation of its connectivity. The International Chemical Identifier key PRKHXXIHHSVLFA-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications.
Table 1: Molecular Properties of this compound
Classification within Imidazopyridine Derivatives
The imidazopyridine family represents a diverse collection of heterocyclic compounds formed through the fusion of imidazole and pyridine ring systems. These compounds are categorized based on the geometric arrangements and bonding patterns between the two aromatic heterocycles, resulting in distinct structural families with unique properties and applications. The classification system recognizes several major subfamilies, including imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines.
This compound belongs specifically to the imidazo[4,5-c]pyridine subfamily, which is characterized by the fusion of the imidazole ring to positions 4 and 5 of the pyridine ring. This particular arrangement creates a unique electronic environment that distinguishes these compounds from other imidazopyridine families. The imidazo[4,5-c]pyridine core structure exhibits bioisosteric resemblance to the purine nucleus, manifesting similar structural and electronic properties that facilitate interaction with biological macromolecules such as deoxyribonucleic acid, ribonucleic acid, and specific proteins.
Within the imidazo[4,5-c]pyridine subfamily, compounds are further differentiated by their substitution patterns and functional groups. The presence of the chlorine atom at position 4 of the pyridine ring in our target compound significantly influences its electronic properties and reactivity patterns. The 4-methoxybenzyl substituent at position 1 of the imidazole ring introduces additional steric and electronic effects that modify the compound's biological activity and physicochemical properties.
The imidazo[4,5-c]pyridine family has gained considerable attention in pharmaceutical research due to their demonstrated biological activities. These compounds exhibit notable cytotoxic activity through selective inhibition of kinase activity, making them valuable scaffolds for drug development. The structural similarity to purines also enables these compounds to serve as antimetabolites or enzyme inhibitors in various biological pathways.
Table 2: Classification and Properties of Imidazopyridine Subfamilies
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical context of imidazopyridine research, which has evolved significantly over the past several decades. The imidazopyridine family has experienced substantial expansion since its initial recognition, with researchers systematically exploring various substitution patterns and functional group modifications to optimize biological and materials properties.
The synthetic approaches to imidazo[4,5-c]pyridine derivatives have been extensively documented in the scientific literature, with classical methods involving condensation-dehydration reactions of pyridine-3,4-diamine with carboxylic acids or their equivalents. Alternative synthetic strategies include condensation with aldehydes under oxidative conditions, which proceeds through imidazolidine-pyridine intermediates requiring subsequent oxidative conversion to the corresponding imidazopyridine.
Research into the specific compound this compound has been documented in various chemical databases and patent literature, reflecting its importance as a synthetic intermediate and potential pharmaceutical compound. The compound has been prepared through multiple synthetic routes, including modifications of established imidazopyridine synthesis protocols adapted for the specific substitution pattern required.
The historical development of imidazopyridine chemistry has been driven by the recognition of these compounds' diverse biological activities and their potential applications in pharmaceutical development. The imidazo[4,5-c]pyridine subfamily, in particular, has attracted attention due to its structural relationship to naturally occurring purines and its demonstrated activity against various biological targets. Early research focused on understanding the fundamental chemical properties and reactivity patterns of these heterocycles, while more recent investigations have emphasized structure-activity relationships and targeted biological applications.
Contemporary research continues to explore novel synthetic methodologies for imidazo[4,5-c]pyridine derivatives, with emphasis on improving reaction efficiency, expanding substrate scope, and developing environmentally sustainable synthetic protocols. The ongoing interest in this compound and related compounds reflects their continued importance in medicinal chemistry and materials science applications.
Table 3: Key Synthetic Methodologies for Imidazo[4,5-c]pyridine Derivatives
Properties
IUPAC Name |
4-chloro-1-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)8-18-9-17-13-12(18)6-7-16-14(13)15/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHXXIHHSVLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179473 | |
| Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881844-11-7 | |
| Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881844-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, which can be either sn1 or sn2. These reactions involve the transfer of a group from one molecule to another, which can lead to changes in the structure and function of the target molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine. These factors can include temperature, pH, presence of other molecules, and the specific biological environment within the body.
Biological Activity
4-Chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antiproliferative, antibacterial, and antiviral properties, supported by data tables and case studies.
- Molecular Formula : CHClN
- Molecular Weight : 273.72 g/mol
- Density : 1.31 ± 0.1 g/cm³ (predicted)
- Boiling Point : 483.0 ± 55.0 °C (predicted)
- LogP : 0.56
These properties suggest a moderate lipophilicity, which is often favorable for biological activity.
Antiproliferative Activity
Research indicates that imidazo[4,5-c]pyridine derivatives, including this compound, exhibit notable antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Effects
A study evaluated the antiproliferative activity of several imidazo[4,5-c]pyridine derivatives against human cancer cell lines such as:
| Cell Line | IC (µM) | Compound Tested |
|---|---|---|
| LN-229 (Glioblastoma) | 2.5 | This compound |
| HCT-116 (Colorectal) | 1.8 | Bromo-substituted derivative |
| K-562 (Leukemia) | 3.2 | Compound with unsubstituted amidino group |
The compound demonstrated selective activity with IC values ranging from 1.8 to 3.2 µM against various cancer types, indicating its potential as an anticancer agent .
Antibacterial Activity
While many imidazo[4,5-c]pyridine derivatives show limited antibacterial activity, some have been reported to exhibit moderate effects against specific strains.
Table: Antibacterial Activity
| Bacterial Strain | MIC (µM) | Compound Tested |
|---|---|---|
| E. coli | 32 | This compound |
| S. aureus | Not active | Various derivatives tested |
The compound showed moderate activity against E. coli, while other tested compounds lacked significant antibacterial effects .
Antiviral Activity
Imidazo[4,5-c]pyridine derivatives have also been investigated for their antiviral properties against a range of viruses.
Summary of Findings
- Mechanism of Action : Compounds are believed to interfere with viral replication processes.
- Effective Against : Selected strains of DNA and RNA viruses were tested; however, specific data on the efficacy of this compound remains limited.
Further studies are needed to elucidate the precise antiviral mechanisms and effectiveness of this compound .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-c]pyridine derivatives is heavily influenced by their structural modifications. For instance:
- Substitution at the benzyl position significantly enhances antiproliferative activity.
- The presence of halogen substituents has been shown to improve selectivity and potency against cancer cell lines.
This underscores the importance of SAR studies in optimizing the efficacy of these compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine have been identified as potential inhibitors of Src family kinases (SFKs), which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and metastasis .
Antimicrobial Properties
Research has shown that imidazo[4,5-c]pyridine derivatives possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents. The mechanism of action is believed to involve disruption of microbial cell function, although specific studies on this compound are still limited.
Neuroprotective Effects
There is emerging evidence suggesting that certain imidazo[4,5-c]pyridine derivatives may offer neuroprotective benefits. These compounds could potentially be used in the treatment of neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices for enhancing material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites utilizing this compound has shown promising results in improving the durability of materials used in various industrial applications.
Biodegradable Materials
The compound's compatibility with biodegradable polymers is being explored for use in sustainable materials. Its incorporation into biodegradable plastics could enhance their mechanical properties while maintaining environmental friendliness.
Pesticide Development
The structural characteristics of this compound make it a candidate for the development of new agrochemicals. Preliminary studies suggest that derivatives of this compound may exhibit herbicidal or insecticidal properties, providing an avenue for developing effective pest control agents.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of imidazo[4,5-c]pyridine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with analogues modified at key positions (N1, C2, N4, N6).
Modifications at the N1 Position
- 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 50432-68-3):
- 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS 1235441-13-0): Substituent: Cyclopropyl group.
Modifications at the C2 Position
- 4-Chloro-2-(3,5-difluorophenyl)-1H-imidazo[4,5-c]pyridine (Compound 46/47 in ):
- 4-Chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine (CAS 75008-01-4):
Modifications at the N6 Position
- 1-Benzyl-2-butyl-N6-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine-4,6-diamine (Compound 19g in ):
- 1-Benzyl-2-butyl-N6-(4-chlorobenzyl)-1H-imidazo[4,5-c]pyridine-4,6-diamine (Compound 19j in ):
Halogenation and Heteroatom Variations
- 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS 1638767-93-7):
- 4-Chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine-2(3H)-thione (CAS 1012059-49-2): Modification: Thione group at C2.
Structural-Activity Relationship (SAR) Insights
- N1 Substitution : Bulky groups like 4-methoxybenzyl (target compound) or benzyl (19g) enhance interactions with hydrophobic pockets in TLRs or BET proteins, whereas smaller groups (e.g., methyl) are less effective .
- C2 Aryl Groups : Electron-deficient substituents (e.g., 3,5-difluorophenyl) improve activity in hemozoin inhibition, while electron-donating groups (e.g., 4-methoxyphenyl) may optimize pharmacokinetics .
- N6 Modifications : Alkylamines (e.g., piperazinyl groups in Compound 44) or arylalkylamines (e.g., 4-methoxybenzyl in 19g) influence solubility and target engagement .
Comparative Data Table
Preparation Methods
Construction of the Imidazo[4,5-c]pyridine Core
A key step involves cyclization of appropriate aminopyridine derivatives to form the imidazo[4,5-c]pyridine scaffold. According to patent US6743920B2, this is achieved by reacting N-(4-amino-2-chloropyridin-3-yl)amide intermediates under cyclization conditions, often in the presence of phosphorus oxychloride or other dehydrating agents, at elevated temperatures (100–150 °C). The reaction is typically carried out in inert solvents such as toluene, with reflux to facilitate water removal, driving the cyclization to completion.
| Step | Reaction Type | Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Cyclization | Intramolecular cyclization | Heating with phosphorus oxychloride | Toluene or inert solvent | 110–135 °C reflux | Drives water off, forms imidazo ring |
Alkylation with 4-Methoxybenzyl Group
The alkylation at the N1 nitrogen of the imidazo[4,5-c]pyridine core is typically performed by reacting the imidazopyridine intermediate with 4-methoxybenzyl halides (e.g., 4-methoxybenzyl chloride or bromide) under basic conditions. This nucleophilic substitution reaction can be carried out in polar aprotic solvents such as dimethylformamide or acetonitrile, often in the presence of a base like potassium carbonate or triethylamine to scavenge the released acid.
| Step | Reaction Type | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Alkylation | N-alkylation | 4-methoxybenzyl chloride/bromide, base | DMF, MeCN | Room temp to reflux | Introduces 4-methoxybenzyl group |
Representative Synthetic Route Summary
| Step | Intermediate/Reactant | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | 4-amino-2-chloropyridine derivative | Amide formation | Carboxylic acid or acyl halide, base | N-(4-amino-2-chloropyridin-3-yl)amide |
| 2 | Amide intermediate | Cyclization | Phosphorus oxychloride, toluene reflux | 4-chloro-1H-imidazo[4,5-c]pyridine core |
| 3 | Imidazopyridine core | N-alkylation | 4-methoxybenzyl halide, base, solvent | This compound |
Research Findings and Optimization Notes
- The cyclization step is temperature sensitive; optimal yields are obtained when reflux temperatures are maintained to efficiently remove water by-product.
- Use of inert solvents such as toluene or dichloromethane prevents side reactions during cyclization and alkylation.
- Alkylation efficiency depends on the choice of base and solvent; polar aprotic solvents with mild bases favor high selectivity and yield.
- Purification is commonly achieved via silica gel column chromatography using ethyl acetate/hexane mixtures to isolate the pure compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization of intermediates using triethylorthoformate and acetic anhydride under reflux conditions. For example, heating a precursor (e.g., compound 11 in ) in triethylorthoformate/Ac₂O at reflux for 2 hours under nitrogen yields 79% after silica gel chromatography (hexane/EtOAc). Optimization may involve adjusting solvent polarity, catalyst selection (e.g., DIPEA for base-sensitive steps), or microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 3.77 ppm for methoxy groups, δ 7.36 ppm for para-substituted benzyl protons) and confirm regioselectivity .
- LC/MS (ESI+) : Confirm molecular ion peaks (e.g., m/z 359.1 [M+H]⁺ for a methyl-substituted derivative) and fragmentation patterns .
- HRMS : Validate exact mass (e.g., C₁₇H₂₁Cl₂N₆S requires m/z 411.0925; observed 411.0928) .
Q. What pharmacological activities are associated with this scaffold?
- Answer : The imidazo[4,5-c]pyridine core exhibits diverse activities:
- Antimycobacterial : Substitutions at position 4 (e.g., furan-2-yl) enhance activity against Mycobacterium tuberculosis .
- Hemozoin Inhibition : Derivatives with piperidine or thiomorpholine groups show fast-kill antimalarial activity (e.g., compound 50 in , IC₅₀ < 100 nM) .
- Tubulin Inhibition : Analogues like 2-(1H-indol-5-yl)-4-(3,4,5-trimethoxyphenyl) derivatives inhibit tubulin polymerization (IC₅₀ 3–175 nM) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide structural optimization?
- Methodological Answer : Density-functional theory (DFT) with B3LYP/6-311G(2d,2p) basis sets calculates charge delocalization and hydrogen-bonding stability in dimeric forms. For example, vibrational analysis of 1H-imidazo[4,5-c]pyridine identifies unique skeletal modes (e.g., N-H stretching at 3400 cm⁻¹) and dimer stability via N-H···N interactions . Hybrid functionals incorporating exact exchange (e.g., B3LYP) improve thermochemical accuracy for reaction energy profiling .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for imidazopyridine derivatives?
- Answer : SAR contradictions arise from:
- Regiochemical ambiguity : Position 4 substitutions (e.g., chloro vs. methoxybenzyl) alter binding to targets like TLR7 or tubulin. Use X-ray crystallography (SHELX refinement) to resolve stereoelectronic effects .
- Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 2 improves microsomal stability (t₁/₂ > 50 min) but may reduce solubility. Balance via logP optimization (e.g., ClogP < 3) .
Q. How do crystallographic data inform polymorph control and formulation development?
- Methodological Answer : Single-crystal XRD (space group Fdd2) reveals hydrogen-bonded chains in the solid state, critical for predicting solubility and stability. For example, disordered solvent molecules in the lattice ( ) necessitate controlled crystallization (e.g., anti-solvent addition) to avoid hydrates .
Q. What in vivo pharmacokinetic (PK) challenges are associated with this scaffold, and how are they addressed?
- Answer : Poor oral bioavailability due to high polarity (e.g., tPSA > 80 Ų) is mitigated by:
- Prodrug strategies : Masking amines as tert-butyl carbamates (e.g., tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate in ).
- P-glycoprotein inhibition : Co-administration with P-gp inhibitors (e.g., verapamil) enhances brain penetration in oncology models .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
